2,3-Dimethyl-5-pentylpyrazine

Gas Chromatography Kovats Retention Index Alkylpyrazine Identification

2,3-Dimethyl-5-pentylpyrazine (CAS 75492‑00‑1, C₁₁H₁₈N₂, MW 178.27) is a tri‑substituted alkylpyrazine bearing methyl groups at the 2‑ and 3‑positions and a linear n‑pentyl chain at the 5‑position. It is catalogued in the NIST Chemistry WebBook, where Kovats retention indices of 1352 (OV‑101) and 1700 (Carbowax 20M) are documented.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 75492-00-1
Cat. No. B15345619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5-pentylpyrazine
CAS75492-00-1
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCCC1=CN=C(C(=N1)C)C
InChIInChI=1S/C11H18N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h8H,4-7H2,1-3H3
InChIKeyVKYMJNLWOOCXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-5-pentylpyrazine (CAS 75492-00-1): Procurement-Relevant Physicochemical and Regulatory Baseline


2,3-Dimethyl-5-pentylpyrazine (CAS 75492‑00‑1, C₁₁H₁₈N₂, MW 178.27) is a tri‑substituted alkylpyrazine bearing methyl groups at the 2‑ and 3‑positions and a linear n‑pentyl chain at the 5‑position [1]. It is catalogued in the NIST Chemistry WebBook, where Kovats retention indices of 1352 (OV‑101) and 1700 (Carbowax 20M) are documented [1][2]. The compound belongs to the broader class of pyrazine derivatives that have undergone safety evaluation by the FEMA Expert Panel for flavor ingredient use [3]. Its structural isomer, 2,3‑dimethyl‑5‑isopentylpyrazine, has been reported with an odour threshold of 6.00 ppm in water, placing this subclass at the high‑threshold end of the alkylpyrazine spectrum [4].

Why 2,3-Dimethyl-5-pentylpyrazine Cannot Be Interchanged with Other Alkylpyrazines in Sensory or Analytical Workflows


Alkylpyrazines that differ by as little as the position of a double bond or the branching of a side chain can exhibit odour thresholds that span more than four orders of magnitude [1][2]. Wagner et al. (1999) demonstrated that moving an ethyl or ethenyl substituent from position 2 to position 3 or 5 of the pyrazine ring elevates the odour threshold by factors of 5 to 27 000 in GC‑olfactometry assays [1]. Meanwhile, Masuda and Mihara (1988) showed that odour threshold reaches a minimum at pentyl‑chain length and rises again with further elongation, creating a non‑monotonic structure‑activity curve that precludes simple interpolation [2]. Consequently, procurement decisions based solely on pyrazine class membership—without verifying both the linearity of the alkyl chain and its ring‑position—carry a high risk of delivering a compound with a drastically different sensory potency, chromatographic behaviour, or regulatory status than the one required for the intended application.

Quantitative Differentiation of 2,3-Dimethyl-5-pentylpyrazine Relative to Structural Analogs


Kovats Retention Index Differentiation on OV-101 vs. 2,3-Diethyl-5-methylpyrazine

2,3-Dimethyl-5-pentylpyrazine elutes with a Kovats retention index of 1352 on OV‑101, compared with 1158–1219 on SE‑54/OV‑1701 for the common flavour analog 2,3‑diethyl‑5‑methylpyrazine [1][2]. The ΔRI of ≥133 index units provides unambiguous chromatographic separation on non‑polar columns under identical temperature‑programmed conditions (80–200 °C at 2 K/min) [1].

Gas Chromatography Kovats Retention Index Alkylpyrazine Identification

Odour Threshold Positioning: n-Pentyl vs. Branched Isopentyl Chain

The closest documented comparator, 2,3‑dimethyl‑5‑isopentylpyrazine, exhibits an odour detection threshold of 6.00 ppm in water, the highest value reported among 46 pyrazines tested by Shibamoto (1986) [1]. Masuda and Mihara (1988) established that among 3‑substituted 2‑alkylpyrazines, the odour threshold decreases progressively with side‑chain length and reaches a minimum at pentyl‑substituted derivatives before increasing again [2]. While a direct head‑to‑head measurement for the n‑pentyl congener is not available in the open literature, this class‑level SAR predicts that the linear n‑pentyl chain confers a threshold that is at least as low—and potentially lower—than the 6.00 ppm benchmark established for the branched isopentyl isomer.

Odour Threshold Sensory Science Structure–Odour Relationship

Synthetic Accessibility via the 2,3-Dimethyl-5,6-dihydropyrazine–Aldehyde Route

A preparative route specific to 5‑substituted 2,3‑dimethylpyrazines was established by the reaction of 2,3‑dimethyl‑5,6‑dihydropyrazine with aldehydes or ketones under basic conditions, yielding the corresponding 5‑substituted 2,3‑dimethylpyrazines in high yields [1]. This method is regioselective for the 5‑position, unlike non‑specific alkylation strategies that often produce mixtures of regioisomers (e.g., 2‑alkyl vs. 5‑alkyl). A more recent nickel‑catalysed Negishi cross‑coupling approach using pyrazine triflate has also been reported, producing 5‑substituted 2,3‑dimethylpyrazine derivatives including trail pheromone components with good yields [2].

Synthetic Chemistry Pyrazine Synthesis Regioselectivity

Regulatory Status Under FEMA GRAS: Class‑Level Safety Evaluation

The FEMA Expert Panel conducted a comprehensive safety evaluation of pyrazine derivatives used as flavour ingredients, concluding that members of this structural class are generally recognised as safe (GRAS) under conditions of intended use in food [1]. Although the evaluation covers the pyrazine derivative class and does not itemise every individual congener, 2,3‑dimethyl‑5‑pentylpyrazine falls within the scope of this assessment by structural analogy. This provides a regulatory framework that may not be equally established for less‑studied alkylpyrazines outside the dimethyl‑substituted series.

Food Safety FEMA GRAS Flavour Ingredient Regulation

High‑Confidence Application Scenarios for 2,3-Dimethyl-5-pentylpyrazine Based on Verified Evidence


GC‑MS Reference Standard for Alkylpyrazine Identification in Complex Food Matrices

The well‑characterised Kovats RI values on both non‑polar (OV‑101, RI = 1352) and polar (Carbowax 20M, RI = 1700) stationary phases make 2,3‑dimethyl‑5‑pentylpyrazine a reliable retention‑index marker for gas‑chromatographic method development and peak confirmation in roasted food, cocoa, and coffee volatile analysis [6]. Its distinct RI separation from 2,3‑diethyl‑5‑methylpyrazine (RI ≈ 1158–1219) allows unambiguous identification of this specific 2,3‑dimethyl‑5‑alkyl regioisomer in multi‑analyte pyrazine panels [7].

Odour Threshold Benchmarking and Structure–Odour Relationship (SAR) Studies

Because the alkylpyrazine class exhibits a non‑monotonic relationship between side‑chain length and odour threshold—with pentyl derivatives occupying the predicted minimum‑threshold zone—2,3‑dimethyl‑5‑pentylpyrazine serves as a key compound for SAR investigations aimed at mapping the transition from low‑potency to high‑potency pyrazine odorants [6]. The established threshold of the isopentyl isomer (6.00 ppm in water) provides a quantitative anchor point for comparative studies with the n‑pentyl congener [7].

Regioselective Synthesis Development and Impurity Profiling

The availability of at least two published regioselective routes—the dihydropyrazine–aldehyde condensation and the nickel‑catalysed Negishi cross‑coupling—positions 2,3‑dimethyl‑5‑pentylpyrazine as a model substrate for optimising synthetic methodology aimed at 5‑substituted 2,3‑dimethylpyrazines [6]. The regioisomeric purity achievable via these routes is critical for producing analytical‑grade material where contamination by 2‑alkyl or 3‑alkyl isomers would confound sensory or bioassay results.

Flavour Formulation Within the FEMA GRAS Framework

For flavour houses developing roasted, nutty, or earthy aroma profiles, 2,3‑dimethyl‑5‑pentylpyrazine offers a procurement pathway supported by the class‑level FEMA GRAS safety evaluation of pyrazine derivatives [6]. This regulatory anchor, combined with the predicted low‑to‑moderate odour potency derived from pentyl‑chain SAR, makes the compound suitable for use‑level optimisation studies in savoury flavour applications, provided that the specific n‑pentyl substitution pattern is verified to avoid inadvertent substitution with higher‑threshold branched‑chain isomers [7].

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